![molecular formula C10H18O B091195 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol CAS No. 16725-98-7](/img/structure/B91195.png)
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
Descripción general
Descripción
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol, also known as norcaraneol, is a bicyclic monoterpene alcohol with a unique chemical structure. It is commonly found in essential oils of various plants, such as lavender, rosemary, and thyme. Norcaraneol has been the subject of scientific research due to its potential therapeutic properties and its role in the fragrance industry.
Mecanismo De Acción
The mechanism of action of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory enzymes, the scavenging of free radicals, and the modulation of neurotransmitter activity in the brain.
Efectos Bioquímicos Y Fisiológicos
Norcaraneol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Norcaraneol has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol has been found to have a relaxing effect on the central nervous system, making it a potential candidate for the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol in lab experiments include its availability and low cost. Norcaraneol is readily available from natural sources and can also be synthesized in the lab. Additionally, 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol is relatively stable and easy to handle, making it a useful tool for various experiments.
The limitations of using 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol in lab experiments include its potential toxicity and variability in composition. Norcaraneol has been found to be toxic to certain microorganisms at high concentrations, which may limit its use in certain experiments. Additionally, the composition of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol can vary depending on the source, which may affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for the research of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol. One potential area of research is the development of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol-based therapies for the treatment of inflammatory diseases such as arthritis. Another potential area of research is the investigation of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol's potential as a sedative for the treatment of anxiety and insomnia. Additionally, further research is needed to fully understand the mechanism of action of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol and its potential toxicity.
Métodos De Síntesis
Norcaraneol can be synthesized through several methods, including the oxidation of carvone, the reduction of carveol, and the cyclization of geranyl acetate. The most common method of synthesis involves the cyclization of geranyl acetate in the presence of a strong acid catalyst, such as sulfuric acid.
Aplicaciones Científicas De Investigación
Norcaraneol has been the subject of scientific research due to its potential therapeutic properties. It has been shown to possess antimicrobial, anti-inflammatory, and antioxidant activities. Norcaraneol has also been found to have a sedative effect on the central nervous system, making it a potential candidate for the treatment of anxiety and insomnia.
Propiedades
IUPAC Name |
4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOMZVLSNHION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937299 | |
| Record name | 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol | |
CAS RN |
16725-98-7, 52486-23-4, 54750-09-3 | |
| Record name | 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16725-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016725987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1alpha,3alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052486234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1alpha,3beta,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Caranol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1α,3β,4α,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1α,3α,4α,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




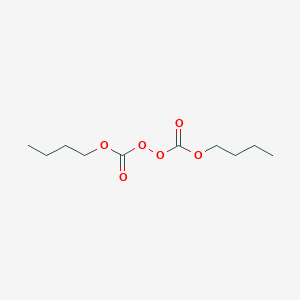
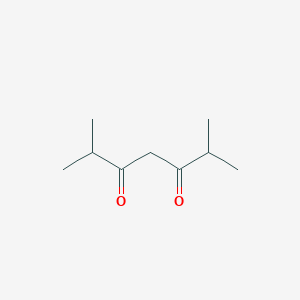
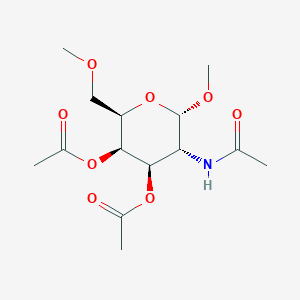
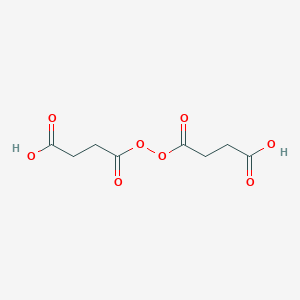
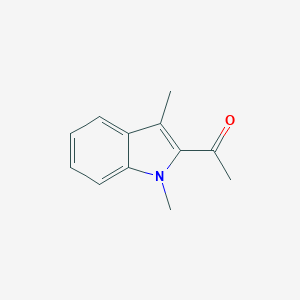
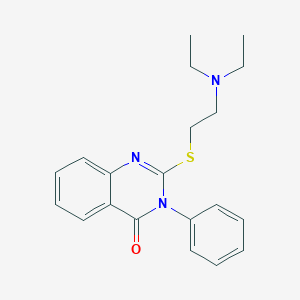
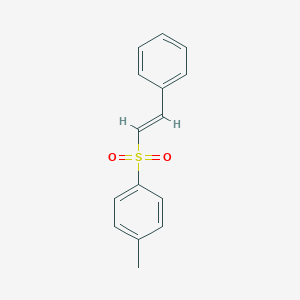



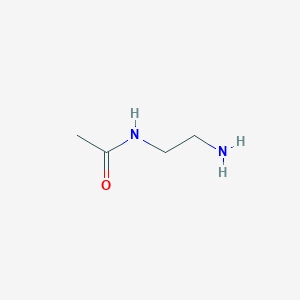

![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)